Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an oxetane ring and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with oxetane and benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.
Scientific Research Applications
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- 1-(4-cyano-benzyl)-piperazine
- 1-Boc-(4-benzyl)piperazine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWVTGQLRWGKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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